molecular formula C37H54N2O2 B8200121 (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Cat. No.: B8200121
M. Wt: 558.8 g/mol
InChI Key: LWPPAJASVJBTNL-LOYHVIPDSA-N
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Description

(4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C37H54N2O2 and its molecular weight is 558.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,4'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (4S,4'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications for medicinal chemistry.

Structural Characteristics

This compound features two oxazole rings linked by a bis(4-(tert-butyl)phenyl) propane moiety. The presence of tert-butyl groups enhances its lipophilicity and stability, which may influence its biological interactions.

Molecular Information

  • Molecular Formula : C43H50N2O2
  • Molecular Weight : 626.87 g/mol
  • CAS Number : 2172801-78-2

Biological Activity

Research has indicated that this compound exhibits a range of biological activities due to its structural characteristics. The dual oxazole structure combined with bulky tert-butyl groups may enhance its interaction with various biological targets.

The biological activity is primarily attributed to:

  • Binding Affinity : Interaction studies suggest significant binding affinity to various receptors and enzymes.
  • Antioxidant Properties : The oxazole rings are known to exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Antimicrobial and Anticancer Activities : Similar compounds have demonstrated efficacy against microbial pathogens and cancer cell lines.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
Bis(oxazolyl)alkanesMultiple oxazole ringsAntimicrobial and anticancer activities
Phenolic compoundsHydroxylated phenolic structuresAntioxidant and anti-inflammatory properties
Tert-butyl substituted phenolsSimilar tert-butyl groups on phenolic ringsStability and bioactivity

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of similar oxazole derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that compounds with similar structures induced apoptosis, suggesting potential therapeutic uses in oncology.
  • Oxidative Stress Reduction : Research demonstrated that oxazole-containing compounds could reduce reactive oxygen species (ROS) levels in cellular models, indicating their potential as antioxidants.

Properties

IUPAC Name

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54N2O2/c1-33(2,3)27-17-13-25(14-18-27)21-37(31-38-29(23-40-31)35(7,8)9,32-39-30(24-41-32)36(10,11)12)22-26-15-19-28(20-16-26)34(4,5)6/h13-20,29-30H,21-24H2,1-12H3/t29-,30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPPAJASVJBTNL-LOYHVIPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=NC(CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C(CC2=CC=C(C=C2)C(C)(C)C)(CC3=CC=C(C=C3)C(C)(C)C)C4=N[C@H](CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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